![molecular formula C26H24FNO4S B2618878 1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 866844-92-0](/img/structure/B2618878.png)
1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
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Description
1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine, particularly in the treatment of cancer. This compound is a quinoline derivative that has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Asymmetric Synthesis
This compound can give rise to chiral intermediates, which have found wide application in asymmetric synthesis . Asymmetric synthesis is a method used in the field of organic chemistry to generate chiral molecules, which are key building blocks in the development of pharmaceuticals and fine chemicals .
Intermediate in the Synthesis of Aminophosphine
The compound was treated with triflic anhydride to yield a valuable intermediate in the future synthesis of aminophosphine . Aminophosphines are used in asymmetric catalysis, a process that is crucial in the production of enantiomerically pure compounds, which are important in pharmaceuticals .
NMR Analysis
The compound has been used in NMR (Nuclear Magnetic Resonance) analysis .
Antitumor Activity
Some compounds containing the 1-[(4-fluorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one group have shown good to excellent inhibitory activity against CDC25B, a protein phosphatase involved in cell cycle regulation . This suggests potential applications in the development of antitumor drugs .
Synthesis of Schiff Bases
The compound can be used in the synthesis of Schiff bases . Schiff bases are functional groups that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen. They are versatile compounds used in organic synthesis and medicinal chemistry .
Fluorine-containing Drug Development
The presence of a fluorine atom in the compound may enhance its therapeutic activity, making it a potential candidate for the development of fluorine-containing drugs . Fluorine atoms can increase membrane permeability, change hydrophobic bonding, and provide stability against metabolic oxidation .
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-17(2)19-6-11-22(12-7-19)33(30,31)25-16-28(15-18-4-8-20(27)9-5-18)24-13-10-21(32-3)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYERGUYTLVECNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one |
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